4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
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Overview
Description
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the tert-butylphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the tert-butylphenyl group to the oxadiazole ring.
Attachment of the butanamide moiety: This can be done through an amidation reaction, where the oxadiazole intermediate is reacted with a suitable amine to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The tert-butylphenyl and butanamide groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide include:
- 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopropylpropanamide
- 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
- 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
These compounds share the oxadiazole core but differ in the substituents attached to the ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-5-8-19(15-16)24-20(27)9-6-10-21-25-22(26-28-21)17-11-13-18(14-12-17)23(2,3)4/h5,7-8,11-15H,6,9-10H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRLZUSDAHHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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